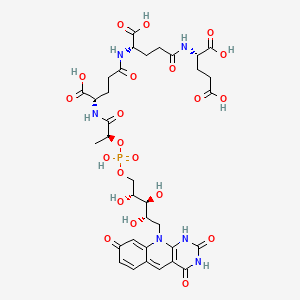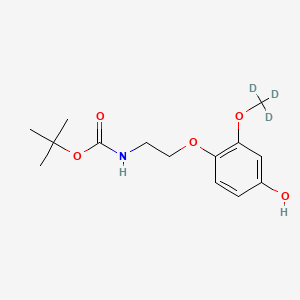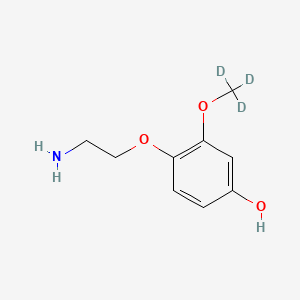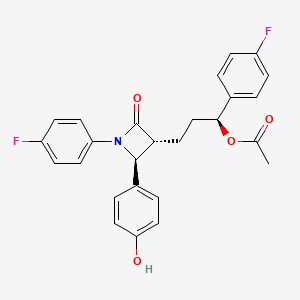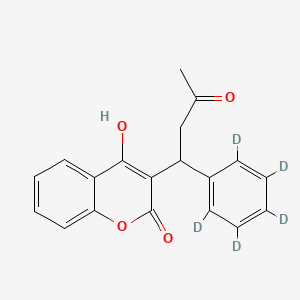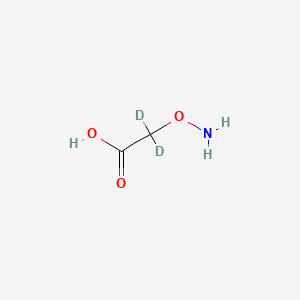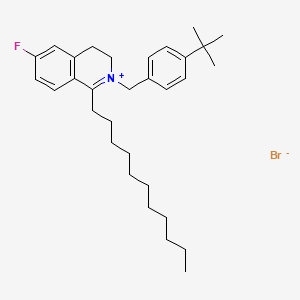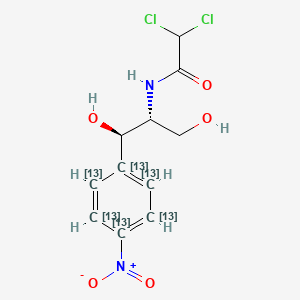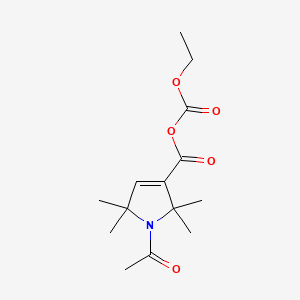
D-Cysteine, S,2-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Cysteine, S,2-dimethyl-(9CI) is a derivative of the amino acid cysteine. It is characterized by the presence of a methyl group attached to the sulfur atom and an additional methyl group on the alpha carbon. The molecular formula of this compound is C5H11NO2S, and it has a molecular weight of 149.21 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Cysteine, S,2-dimethyl-(9CI) typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve cysteine in an aqueous solution of sodium hydroxide.
- Add methyl iodide dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Acidify the solution with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of D-Cysteine, S,2-dimethyl-(9CI) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
D-Cysteine, S,2-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols or disulfides. Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation. Reagents like acyl chlorides or alkyl halides are used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
D-Cysteine, S,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: The compound is used in studies of protein structure and function. It can be incorporated into peptides and proteins to study the effects of methylation on biological activity.
Medicine: Research into the potential therapeutic applications of D-Cysteine, S,2-dimethyl-(9CI) includes its use as a precursor for the synthesis of pharmaceuticals. Its ability to modulate redox states makes it a candidate for antioxidant therapies.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of D-Cysteine, S,2-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It can modulate redox states by undergoing oxidation and reduction reactions, thereby influencing cellular redox balance. Additionally, the methyl groups can affect the compound’s interaction with enzymes and receptors, potentially altering their activity.
Vergleich Mit ähnlichen Verbindungen
D-Cysteine, S,2-dimethyl-(9CI) can be compared with other cysteine derivatives, such as:
L-Cysteine: The natural form of cysteine, which lacks the additional methyl groups. It is a common amino acid found in proteins.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group. It is used as a mucolytic agent and in the treatment of acetaminophen overdose.
S-Methylcysteine: A derivative with a single methyl group attached to the sulfur atom. It is found in certain plants and has antioxidant properties.
The uniqueness of D-Cysteine, S,2-dimethyl-(9CI) lies in the presence of two methyl groups, which can significantly alter its chemical and biological properties compared to other cysteine derivatives.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-methyl-3-methylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKUSWORIVQIAU-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CSC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

